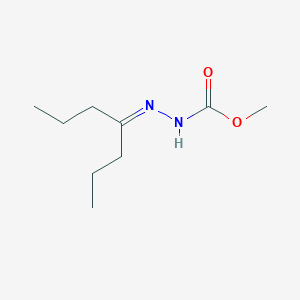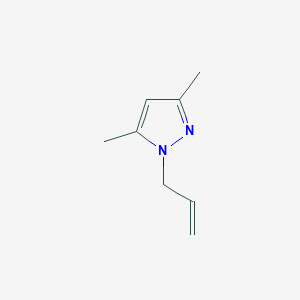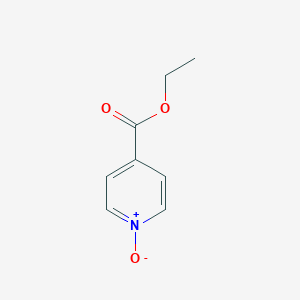
Carbazic acid, 3-(1-propylbutylidene)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbazic acid, 3-(1-propylbutylidene)-, methyl ester, also known as methyl 3-(1-propylbutylidene)carbazate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a carbazate derivative and is primarily used as a reagent in organic synthesis.
Applications De Recherche Scientifique
Carbazic acid, 3-(1-propylbutylidene)-, Carbazic acid, 3-(1-propylbutylidene)-, methyl ester ester has various applications in scientific research. It is primarily used as a reagent in organic synthesis due to its ability to act as a nucleophile and form carbon-carbon bonds. Additionally, it has been used as a starting material for the synthesis of other carbazate derivatives that have potential applications in drug discovery.
Mécanisme D'action
The mechanism of action of carbazic acid, 3-(1-propylbutylidene)-, Carbazic acid, 3-(1-propylbutylidene)-, methyl ester ester is not well understood. However, it is believed to act as a nucleophile and form carbon-carbon bonds with other compounds.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of carbazic acid, 3-(1-propylbutylidene)-, this compound ester. However, it has been shown to have low toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using carbazic acid, 3-(1-propylbutylidene)-, Carbazic acid, 3-(1-propylbutylidene)-, methyl ester ester in lab experiments is its ability to act as a nucleophile and form carbon-carbon bonds. However, its limited availability and low yield during synthesis can be a limitation.
Orientations Futures
There are several future directions for research on carbazic acid, 3-(1-propylbutylidene)-, Carbazic acid, 3-(1-propylbutylidene)-, methyl ester ester. One potential direction is to explore its applications in drug discovery. Additionally, further research can be conducted to better understand its mechanism of action and potential biochemical and physiological effects. Finally, efforts can be made to improve the synthesis method to increase the yield and availability of this compound.
Méthodes De Synthèse
The synthesis of carbazic acid, 3-(1-propylbutylidene)-, Carbazic acid, 3-(1-propylbutylidene)-, methyl ester ester is a multi-step process that involves the reaction of this compound 3-oxobutanoate with 1-bromobutane in the presence of sodium hydride to form 3-(1-bromobutyl) this compound 3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to form the final product, this compound 3-(1-propylbutylidene)carbazate. The overall yield of this synthesis is around 60%.
Propriétés
Numéro CAS |
14978-96-2 |
|---|---|
Formule moléculaire |
C9H18N2O2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
methyl N-(heptan-4-ylideneamino)carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-4-6-8(7-5-2)10-11-9(12)13-3/h4-7H2,1-3H3,(H,11,12) |
Clé InChI |
JLBAWEHEGKDKSY-UHFFFAOYSA-N |
SMILES |
CCCC(=NNC(=O)OC)CCC |
SMILES canonique |
CCCC(=NNC(=O)OC)CCC |
Synonymes |
3-(1-Propylbutylidene)carbazic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















